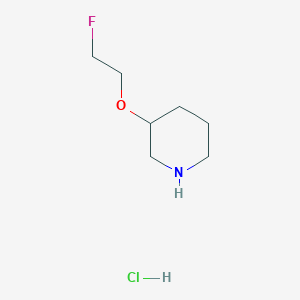

2-Fluoroethyl 3-piperidinyl ether hydrochloride

CAS No.: 1220033-02-2

Cat. No.: VC2931457

Molecular Formula: C7H15ClFNO

Molecular Weight: 183.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220033-02-2 |

|---|---|

| Molecular Formula | C7H15ClFNO |

| Molecular Weight | 183.65 g/mol |

| IUPAC Name | 3-(2-fluoroethoxy)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C7H14FNO.ClH/c8-3-5-10-7-2-1-4-9-6-7;/h7,9H,1-6H2;1H |

| Standard InChI Key | XFCWHCXTVGJLAQ-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)OCCF.Cl |

| Canonical SMILES | C1CC(CNC1)OCCF.Cl |

Introduction

Chemical Properties and Structure

2-Fluoroethyl 3-piperidinyl ether hydrochloride exhibits specific chemical and physical properties that define its behavior in various research applications. The structural composition features a piperidine ring with a fluoroethyl ether substituent at the 3-position, forming a hydrochloride salt.

Physical and Chemical Characteristics

Table 1 summarizes the key physical and chemical properties of 2-Fluoroethyl 3-piperidinyl ether hydrochloride:

| Property | Value |

|---|---|

| CAS Number | 1220033-02-2 |

| Molecular Formula | C₇H₁₅ClFNO |

| Molecular Weight | 183.65 g/mol |

| IUPAC Name | 3-(2-fluoroethoxy)piperidine;hydrochloride |

| Appearance | Liquid |

| Assay | 99.0% |

The compound's structural features include a piperidine ring with a nitrogen heteroatom, a fluoroethyl ether substituent at the 3-position, and a hydrochloride salt formation. The presence of the fluorine atom contributes to the compound's stability and lipophilicity characteristics, which can influence its pharmacokinetic properties in biological systems .

Synthesis Methods

The synthesis of 2-Fluoroethyl 3-piperidinyl ether hydrochloride typically follows established procedures for creating ether linkages on piperidine rings.

General Synthetic Route

The synthesis of 2-Fluoroethyl 3-piperidinyl ether hydrochloride typically involves the reaction of 3-piperidinol with 2-fluoroethyl chloride in the presence of a base, such as sodium hydroxide, under reflux conditions to form the ether linkage. The product is then converted into its hydrochloride salt form through treatment with hydrochloric acid.

This synthetic approach offers several advantages, including:

-

Relatively straightforward reaction conditions

-

Accessible starting materials

-

Predictable stereochemistry

-

Good yields when optimized

Alternative Synthesis Strategies

In related fluoroethyl compound syntheses, researchers have employed various methods including:

-

Use of 2-fluoroethyl tosylate ([18F]FETs) as a fluoroethylating agent, which is particularly common in radiochemical applications

-

Reaction of sodium salts of piperidine derivatives with fluoroethyl halides

-

Palladium-catalyzed hydrogenation of fluoropyridines, which provides access to various fluorinated piperidines with controlled stereochemistry

These methodologies may be adapted for the specific synthesis of 2-Fluoroethyl 3-piperidinyl ether hydrochloride, potentially offering improved yields or selectivity.

Biological Activity and Applications

Research Applications

The primary application of 2-Fluoroethyl 3-piperidinyl ether hydrochloride is in research and development contexts. The compound is specifically designated for scientific investigation purposes, to be used by or under the direct supervision of technically qualified individuals .

Several research contexts where this compound or related fluoroethyl derivatives find application include:

-

As building blocks for developing more complex pharmaceutical compounds

-

In structure-activity relationship studies to understand the influence of fluorination

-

As intermediates in the synthesis of positron emission tomography (PET) imaging agents, particularly when prepared with radioactive fluorine-18

-

As probe compounds to study biological receptors and enzyme systems

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazard classifications indicate that the compound can cause irritation to the skin, eyes, and respiratory system .

| Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash thoroughly after handling |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Comparison with Similar Compounds

To better understand the position of 2-Fluoroethyl 3-piperidinyl ether hydrochloride within its chemical family, it is useful to compare it with structurally related compounds.

Table 4: Comparison of 2-Fluoroethyl 3-piperidinyl ether hydrochloride with Similar Compounds

| Compound | CAS Number | Molecular Weight (g/mol) | Molecular Formula | Notable Differences |

|---|---|---|---|---|

| 2-Fluoroethyl 3-piperidinyl ether hydrochloride | 1220033-02-2 | 183.65 | C₇H₁₅ClFNO | Substitution at 3-position |

| 2-Fluoroethyl 4-piperidinyl ether hydrochloride | 1220033-03-3 | 183.65 | C₇H₁₅ClFNO | Substitution at 4-position |

| 2-Bromophenyl 3-piperidinyl ether hydrochloride | 1220037-18-2 | 292.60 | C₁₁H₁₅BrClNO | Contains bromophenyl group |

The positional isomer 2-Fluoroethyl 4-piperidinyl ether hydrochloride differs only in the position of the fluoroethyl ether substituent on the piperidine ring. Despite their structural similarity, this positional difference can lead to significant variations in biological activity and binding affinity to different receptors or enzymes .

The 2-Bromophenyl 3-piperidinyl ether hydrochloride represents a more significant structural variation, with a bromophenyl group replacing the fluoroethyl group. This substitution substantially increases the molecular weight and alters the compound's lipophilicity and electronic properties, likely resulting in different biological activities .

Current Research and Future Directions

Applications in Pharmaceutical Research

The development and investigation of fluorinated compounds such as 2-Fluoroethyl 3-piperidinyl ether hydrochloride continue to be an active area of research in medicinal chemistry. Fluorinated piperidines have demonstrated value in various therapeutic contexts:

-

As building blocks for complex pharmaceutical compounds targeting neurological disorders

-

As components in antipsychotic, antidepressant, and analgesic drug candidates

-

As structural elements in compounds targeting specific receptor systems

Applications in Radiochemistry

A particularly promising research direction involves the development of fluorine-18 labeled analogs of compounds like 2-Fluoroethyl 3-piperidinyl ether hydrochloride for use in positron emission tomography (PET) imaging. The incorporation of fluorine-18 allows for non-invasive imaging of biological processes and has applications in:

-

Neuroscience research for visualizing receptor distributions

-

Drug development for tracking compound biodistribution

For instance, similar fluoroethyl compounds have been investigated as components of PET radioligands for the vesicular acetylcholine transporter (VAChT) and other neurological targets .

Synthetic Method Development

Ongoing research focuses on developing improved synthetic methods for fluorinated compounds like 2-Fluoroethyl 3-piperidinyl ether hydrochloride:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume